3-Methyl-5-methylidenecyclohexan-1-one
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Overview
Description
3-Methyl-5-methylidenecyclohexan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring with a methyl group and a methylene group attached to it. The molecular formula of this compound is C8H12O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-methylidenecyclohexan-1-one can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with methylmagnesium bromide (Grignard reagent) to form the corresponding alcohol, followed by dehydration to yield the desired compound. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-methylidenecyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The methyl and methylene groups can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
3-Methyl-5-methylidenecyclohexan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-methylidenecyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple cyclohexane derivative with a ketone functional group.
3-Methylcyclohexanone: A similar compound with a methyl group attached to the cyclohexane ring.
5-Methylidenecyclohexanone: A compound with a methylene group attached to the cyclohexane ring.
Uniqueness
3-Methyl-5-methylidenecyclohexan-1-one is unique due to the presence of both a methyl and a methylene group on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63485-71-2 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-methyl-5-methylidenecyclohexan-1-one |
InChI |
InChI=1S/C8H12O/c1-6-3-7(2)5-8(9)4-6/h7H,1,3-5H2,2H3 |
InChI Key |
KVGQCGPXYOSIFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C)CC(=O)C1 |
Origin of Product |
United States |
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